N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
CAS No.: 1421458-05-0
Cat. No.: VC5456609
Molecular Formula: C15H14F3N5O4
Molecular Weight: 385.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421458-05-0 |
|---|---|
| Molecular Formula | C15H14F3N5O4 |
| Molecular Weight | 385.303 |
| IUPAC Name | N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C15H14F3N5O4/c1-21-12(15(16,17)18)20-23(13(21)25)7-6-19-11(24)8-22-9-4-2-3-5-10(9)27-14(22)26/h2-5H,6-8H2,1H3,(H,19,24) |
| Standard InChI Key | QNISUXSFVYQSTM-UHFFFAOYSA-N |
| SMILES | CN1C(=NN(C1=O)CCNC(=O)CN2C3=CC=CC=C3OC2=O)C(F)(F)F |
Introduction
Nomenclature and Structural Characteristics
Systematic IUPAC Name
The systematic name delineates the compound’s architecture:
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1,2,4-Triazolone core: A 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl group forms the central heterocycle. The trifluoromethyl (-CF₃) substituent at position 3 enhances electronegativity and metabolic stability .
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Ethylacetamide linker: A two-carbon chain (-CH₂CH₂-) bridges the triazolone to the acetamide moiety.
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Benzo[d]oxazol-2-one: The 2-oxobenzo[d]oxazol-3(2H)-yl group introduces a fused benzoxazole ring, a motif associated with bioactivity in medicinal chemistry .
Molecular Formula and Weight
The molecular formula is C₁₇H₁₆F₃N₅O₄, derived from summation of constituent atoms:
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Carbon (C): 17
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Hydrogen (H): 16
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Fluorine (F): 3
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Nitrogen (N): 5
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Oxygen (O): 4
The molecular weight calculates to 411.35 g/mol using atomic masses:
Synthetic Pathways and Reaction Mechanisms
Triazolone Core Synthesis
The 1,2,4-triazolone ring is typically synthesized via cyclocondensation of hydrazine derivatives with trifluoromethyl-containing carbonyl compounds . For example, 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can be prepared by reacting methyl hydrazinecarboxylate with trifluoroacetic anhydride under basic conditions .
Benzo[d]oxazol-2-one Formation
The benzoxazole ring is constructed from 2-aminophenol precursors. Cyclization with phosgene or its equivalents yields the 2-oxobenzo[d]oxazol-3(2H)-yl group . In a representative procedure , 2-aminophenol reacts with ethyl chloroacetate to form an intermediate, which is subsequently treated with hydrazine and carbon disulfide to generate the oxadiazole-thione derivative.
Final Coupling Reaction
The triazolone and benzoxazole moieties are linked via a two-step process:
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Alkylation: The triazolone’s nitrogen is alkylated with ethyl bromoacetate to introduce the ethyl spacer.
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Amidation: The ester intermediate undergoes aminolysis with 2-oxobenzo[d]oxazol-3(2H)-ylamine to yield the target acetamide .
Physicochemical Properties
Spectral Data
While experimental spectra for this specific compound are unavailable, analogous triazolones and benzoxazoles exhibit characteristic signals:
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¹H NMR: Triazolone methyl protons resonate at δ 3.2–3.5 ppm, while benzoxazole aromatic protons appear as multiplets at δ 7.0–8.0 ppm .
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¹³C NMR: The trifluoromethyl carbon shows a quartet near δ 120–125 ppm (J = 280–300 Hz) .
Computational Predictions
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